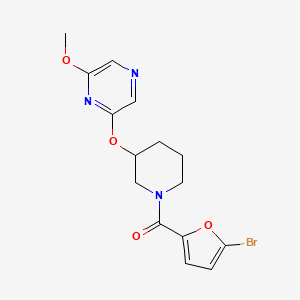
2-(4-Biphenyl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Biphenyl)ethanethiol is a chemical compound that belongs to the family of thiols. It is also known as 4-phenylphenylmethanethiol or 4-biphenyl-2-ylmethanethiol. This compound is widely used in scientific research due to its unique properties, such as its ability to form self-assembled monolayers on various surfaces. In
Wirkmechanismus
The mechanism of action of 2-(4-Biphenyl)ethanethiol is not well understood. However, it is believed that the thiol group in the compound is responsible for its ability to form SAMs on various surfaces.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(4-Biphenyl)ethanethiol. However, it is believed that the compound is relatively non-toxic and does not have any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-Biphenyl)ethanethiol in lab experiments is its ability to form SAMs on various surfaces. This property allows for the modification of surfaces with functional groups, which can be used for a variety of applications. However, one of the limitations of using this compound is its relatively high cost.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Biphenyl)ethanethiol in scientific research. One of the most promising applications is in the development of biosensors. Biosensors are devices that use biological molecules to detect the presence of specific molecules in a sample. 2-(4-Biphenyl)ethanethiol can be used to modify the surfaces of these biosensors, allowing for the detection of specific molecules with high sensitivity and specificity.
Another future direction for the use of 2-(4-Biphenyl)ethanethiol is in the development of molecular electronics. Molecular electronics involves the use of molecules as electronic components in devices such as transistors and diodes. 2-(4-Biphenyl)ethanethiol can be used to modify the surfaces of these devices, allowing for the formation of stable and functional molecular electronic devices.
In conclusion, 2-(4-Biphenyl)ethanethiol is a unique compound with several applications in scientific research. Its ability to form self-assembled monolayers on various surfaces makes it a valuable tool for modifying surfaces with functional groups. The compound has several promising applications in the development of biosensors and molecular electronics. However, its relatively high cost is a limitation that needs to be addressed in future research.
Synthesemethoden
2-(4-Biphenyl)ethanethiol can be synthesized through several methods. One of the most commonly used methods is the Grignard reaction. This reaction involves the reaction of 4-bromobiphenyl with magnesium in the presence of anhydrous ether to form a Grignard reagent. The Grignard reagent is then reacted with ethyl iodide to form 2-(4-Biphenyl)ethanethiol.
Wissenschaftliche Forschungsanwendungen
2-(4-Biphenyl)ethanethiol is widely used in scientific research due to its unique properties. One of the most common applications of this compound is in the formation of self-assembled monolayers (SAMs) on various surfaces. SAMs are used in a variety of applications, including biosensors, molecular electronics, and surface modification.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDLFHJNWFZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenyl)ethanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)


![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)


![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)